7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine
Overview
Description
Y 9000 is used for anti-allergic activity.
Properties
IUPAC Name |
7-acetylchromeno[2,3-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c1-8(16)9-4-5-12-11(7-9)13(17)10-3-2-6-15-14(10)18-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGDCOJTJFQANG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202233 | |
Record name | Y 9000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53944-40-4 | |
Record name | Y 9000 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053944404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y 9000 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90202233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Y-9000 in inhibiting allergic reactions?
A: Y-9000 inhibits allergic reactions by preventing the release of allergic mediators from mast cells []. This mechanism is similar to disodium cromoglycate (DSCG), a known mast cell stabilizer. Research suggests that Y-9000 may also exert some of its anti-allergic effects through a stressor activity that stimulates the adrenal glands [].
Q2: Are there any differences in the administration routes of Y-9000 and DSCG?
A: Y-9000 effectively inhibited IgE-mediated reactions in rats when administered both intraperitoneally and orally []. In contrast, DSCG only showed efficacy through intraperitoneal administration []. This suggests that Y-9000 may offer greater flexibility in terms of administration routes compared to DSCG.
Q3: Does Y-9000 have any effect on non-immunological reactions?
A: Interestingly, research indicates that Y-9000 also inhibits certain non-immunological reactions in rats []. This includes suppressing histamine release triggered by dextran, as well as reducing paw edema induced by dextran, egg white, or carrageenin []. These findings suggest that Y-9000 may have a broader range of anti-inflammatory effects beyond its action on allergic pathways.
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